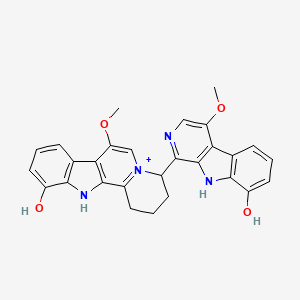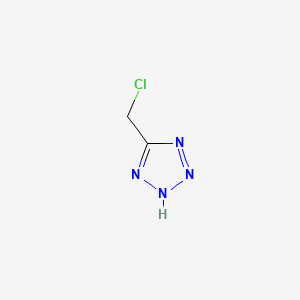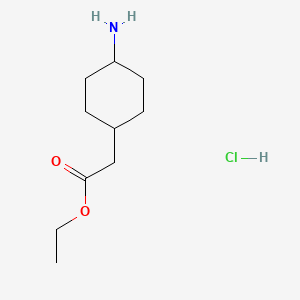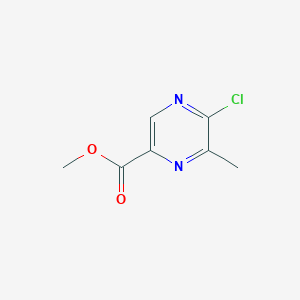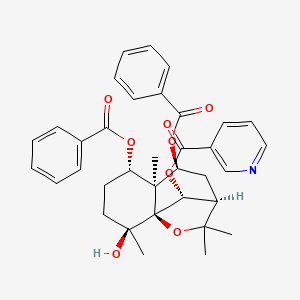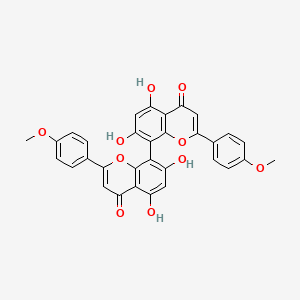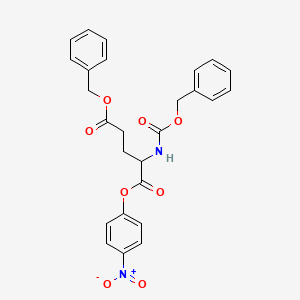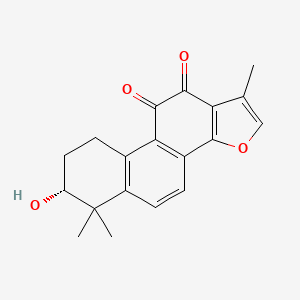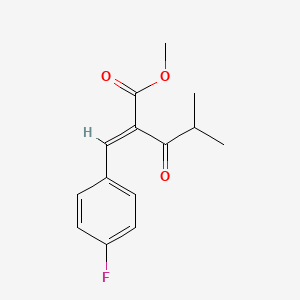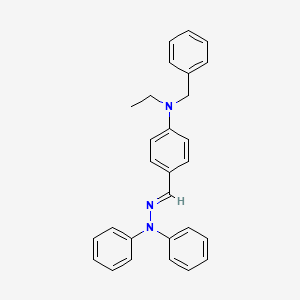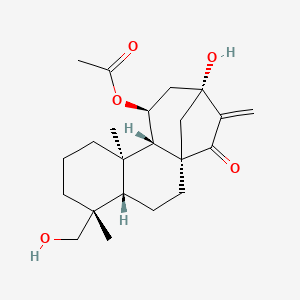
Rosthornin A
Descripción general
Descripción
Rosthornin A is a natural ent-kaurene diterpenoid compound isolated from the ether extract of the dried leaves of Rabdosia rosthornii . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rosthornin A can be synthesized through a series of chemical reactions starting from simpler diterpenoid precursors. The synthetic route involves multiple steps, including hydroxylation, acetylation, and oxidation reactions. For instance, the hydroxylation of ent-kaurene derivatives at specific positions is a crucial step in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the dried leaves of Rabdosia rosthornii using organic solvents such as ether. The extracted compound is then purified through various chromatographic techniques to obtain a high-purity product suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Rosthornin A undergoes several types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions on the diterpenoid skeleton.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with acetoxy groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as selenium dioxide and iodine.
Reducing agents: Such as sodium borohydride.
Acetylating agents: Such as acetic anhydride and pyridine.
Major Products Formed
The major products formed from these reactions include various hydroxylated and acetylated derivatives of this compound, which can be further modified to study their biological activities .
Aplicaciones Científicas De Investigación
Rosthornin A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of complex diterpenoids.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Rosthornin A involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain bacterial and fungal strains by interfering with their cell wall synthesis and metabolic pathways. Additionally, this compound has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Rosthornin A is part of a family of ent-kaurene diterpenoids, which includes similar compounds such as Rosthornin B, Rosthornin C, and Rosthornin D. These compounds share a common diterpenoid skeleton but differ in the number and position of hydroxyl and acetoxy groups. The unique structural features of this compound, such as its specific hydroxylation pattern, contribute to its distinct biological activities compared to other similar compounds .
Propiedades
IUPAC Name |
[(1R,4S,5R,9R,10S,11S,13R)-13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3/t15-,16+,17-,19-,20+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPRWTSCIQSVKE-WCYDGLNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2(C[C@]3([C@@H]1[C@@]4(CCC[C@@]([C@H]4CC3)(C)CO)C)C(=O)C2=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




